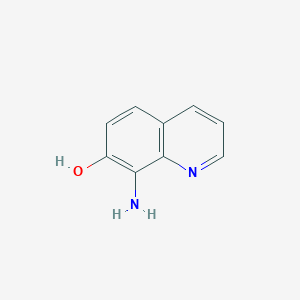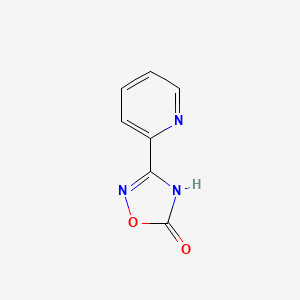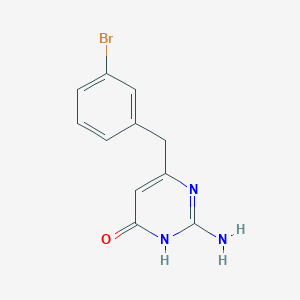
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
Vue d'ensemble
Description
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a chemical compound with the CAS Number: 33986-75-3 and a molecular weight of 190.16 .
Molecular Structure Analysis
The linear formula of this compound is C9H6N2O3 . For more detailed structural information, you may refer to the compound’s InChI key or code .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.16 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Applications De Recherche Scientifique
Antiallergy Prototype Development : A derivative of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid, specifically ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, was developed as an antiallergy agent. This compound has been found to be ten times more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antibacterial Activity : Research into the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of 3,4-dihydro-4-oxoquinazoline derivatives with potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Inhibitory Activities : Derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid, a relative of this compound, have been tested for free-radical scavenging activity and inhibitory actions against enzymes like d-amino acid oxidase, acetylcholinesterase, and butyrylcholinesterase. These derivatives show potential for use in therapeutics for oxidative-stress-related diseases (Solecka et al., 2014).
Anticonvulsant Potential : A series of substituted 3,4-dihydro-4-oxoquinazolines were synthesized and evaluated for potential anticonvulsant activity, with several compounds demonstrating significant action (Vaidya, Panos, Kite, Iturrian, & Blanton, 1983).
Antitumor Activities : Synthesis of thiophene analogues of 3,4-dihydro-4-oxoquinazoline derivatives has been explored for their potential as antitumor agents. These compounds have shown inhibition of tumor cell growth in culture, indicating their potential application in cancer treatment (Forsch, Wright, & Rosowsky, 2002).
Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical compounds, some of which exhibit moderate antibacterial activities. This includes the synthesis of 3-aryl-6-(6-/8-substituted 4-chloroquinoline-3-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles (Qiao, Hui, Xu, Zhang, & Cheng, 2010).
Antibacterial Agent Synthesis : this compound is also a key component in the synthesis of antibacterial agents, contributing to the development of new drugs with wide antibacterial activity spectrum (Glushkov et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33986-75-3 | |
| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)


![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)


